2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Substitution with the 2-chlorophenyl group: The oxadiazole ring is then functionalized with a 2-chlorophenyl group through a nucleophilic aromatic substitution reaction.
Coupling with 4-methoxyphenylbenzamide: The final step involves coupling the substituted oxadiazole with 4-methoxyphenylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)benzamide.
Reduction: Formation of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds such as:
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)benzamide: Presence of a hydroxyl group instead of a methoxy group can influence its hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDLLSMOKSNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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